
4-(2-FLUOROPROPAN-2-YL)CYCLOHEXANone
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Description
4-(2-Fluoropropan-2-yl)cyclohexanone is a fluorinated cyclohexanone derivative with the molecular formula C₁₀H₁₇FO and a monoisotopic mass of 172.126 g/mol . Its structure features a cyclohexanone backbone substituted at the 4-position with a 2-fluoropropan-2-yl group (a fluorinated tert-butyl group). This compound is stereochemically undefined at two centers, as indicated by its ChemSpider entry , which complicates synthesis and purification compared to non-fluorinated analogues.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4-(2-fluoropropan-2-yl)cyclohexanone with structurally related cyclohexanone derivatives:
Key Observations:
- Steric Hindrance: Both the fluorinated and non-fluorinated tert-butyl groups create steric bulk, which may direct regioselectivity in reactions. For example, 4-tert-butylcyclohexanone undergoes benzylidene condensation at the 2- and 6-positions due to steric shielding of the 4-position .
- Applications: Non-fluorinated derivatives (e.g., 3-methyl-2-cyclohexanone) are used in flavor/fragrance industries, while fluorinated variants may have niche roles in medicinal chemistry due to enhanced metabolic stability .
Properties
CAS No. |
177995-52-7 |
---|---|
Molecular Formula |
C9H15FO |
Molecular Weight |
158.21 g/mol |
IUPAC Name |
4-(2-fluoropropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H15FO/c1-9(2,10)7-3-5-8(11)6-4-7/h7H,3-6H2,1-2H3 |
InChI Key |
GFFIVUKEJGHYKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C1CCC(=O)CC1)F |
Canonical SMILES |
CC(C)(C1CCC(=O)CC1)F |
Synonyms |
4-(2-Fluoropropan-2-yl)cyclohexanone |
Origin of Product |
United States |
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